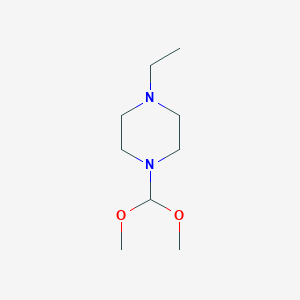

1-(Dimethoxymethyl)-4-ethylpiperazine

Description

Structure

3D Structure

Properties

CAS No. |

82502-65-6 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(dimethoxymethyl)-4-ethylpiperazine |

InChI |

InChI=1S/C9H20N2O2/c1-4-10-5-7-11(8-6-10)9(12-2)13-3/h9H,4-8H2,1-3H3 |

InChI Key |

BMDRMJFTYVEZRO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Dimethoxymethyl 4 Ethylpiperazine

Retrosynthetic Analysis and Strategic Disconnections for 1-(Dimethoxymethyl)-4-ethylpiperazine

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound (I), the primary strategic disconnections involve the carbon-nitrogen bonds formed to functionalize the piperazine (B1678402) core.

Two logical retrosynthetic pathways emerge from the disconnection of the substituents on the N1 and N4 positions:

Pathway A: Disconnection of the N1-C(acetal) bond (the dimethoxymethyl group) leads to N-ethylpiperazine (II) as a key intermediate. This precursor is a common and readily available chemical. The synthetic challenge then becomes the selective introduction of the dimethoxymethyl moiety onto the remaining secondary amine.

Pathway B: Alternatively, disconnection of the N4-C(ethyl) bond suggests N-(dimethoxymethyl)piperazine (III) as the penultimate intermediate. This pathway would require the initial formation of the N-acetal on the piperazine ring, followed by the selective ethylation of the second nitrogen.

Both pathways ultimately converge on piperazine (IV), a simple and inexpensive starting material. The choice between these pathways depends on the relative ease and selectivity of introducing each substituent, a central theme in the synthesis of unsymmetrically disubstituted piperazines.

Direct Alkylation Approaches for N-Substituted Piperazine Formation

The construction of this compound relies on the sequential formation of two distinct N-C bonds on the piperazine scaffold. Direct alkylation is a fundamental method for achieving this transformation. mdpi.com

Alkylation with Ethyl Halides and Related Reagents

The introduction of an ethyl group onto a piperazine nitrogen is typically achieved through nucleophilic substitution using an ethylating agent. The reaction involves the nucleophilic attack of the secondary amine of piperazine on an electrophilic ethyl source.

Common ethylating agents and reaction conditions are summarized below:

| Reagent | Solvent | Base | Temperature | Notes |

| Ethyl bromide | Ethanol (B145695), Acetonitrile (B52724) | K₂CO₃, Et₃N | Reflux | Standard conditions; risk of N,N'-diethylpiperazine formation. google.com |

| Ethyl iodide | Acetonitrile, DMF | K₂CO₃, DIPEA | Room Temp to 60°C | More reactive than ethyl bromide, allowing for milder conditions. google.com |

| Diethyl sulfate (B86663) | Toluene, Water | NaOH | 50-70°C | Potent alkylating agent, requires careful control of stoichiometry. |

A significant challenge in the direct ethylation of piperazine is controlling the degree of substitution. The initial product, N-ethylpiperazine, is still nucleophilic and can react further with the ethyl halide to produce the undesired byproduct, N,N'-diethylpiperazine. To favor mono-alkylation, a large excess of piperazine can be used, ensuring the ethylating agent is the limiting reactant. researchgate.net Alternatively, employing a one-pot process where piperazine is first converted to its monopiperazinium salt can yield excellent results for N-monoalkylated products. google.com

Introduction of the Dimethoxymethyl Moiety via Electrophilic or Nucleophilic Methods

The dimethoxymethyl group is an acetal (B89532) of formaldehyde (B43269). Its introduction onto a nitrogen atom forms an N,O-acetal, a functional group with distinct reactivity.

Directly reacting an amine with an electrophilic equivalent of formaldehyde dimethyl acetal is a plausible, though less common, approach. A hypothetical reagent for this would be bromodimethylmethane or a related species. The reaction would proceed via a standard SN2 mechanism where the amine (e.g., N-ethylpiperazine) acts as the nucleophile. However, such reagents are often unstable.

Given the challenges of direct N-acetalization, multi-step sequences are often more viable.

N-Formylation followed by Acetalization: A reliable method involves the initial formylation of the amine (e.g., N-ethylpiperazine) using a formylating agent like ethyl formate (B1220265) or formic acid. The resulting N-ethyl-N'-formylpiperazine can then be converted to the desired acetal. This conversion can be achieved by treating the formamide (B127407) with a reagent like trimethyl orthoformate in the presence of an acid catalyst.

Reaction with Dichloromethane: An alternative strategy could involve the reaction of the amine with dichloromethane, followed by a double substitution with sodium methoxide. This route is harsh and may lack selectivity, but it represents another potential pathway for forming the C(OMe)₂ moiety.

Chemo- and Regioselective N-Functionalization of Piperazine

The synthesis of an unsymmetrically disubstituted piperazine like this compound requires precise control over which nitrogen atom reacts in each step. Without a control strategy, a mixture of mono- and di-substituted products, as well as regioisomers, is likely.

The most effective strategy for achieving regioselectivity is the use of a protecting group. researchgate.net The synthesis can be designed in two ways:

Route 1: Ethylation Followed by Acetal Formation

Protection: Piperazine is first reacted with one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form mono-protected N-Boc-piperazine. researchgate.net This step ensures that subsequent reactions occur only at the free secondary amine.

Ethylation: The N-Boc-piperazine is then alkylated with an ethyl halide (e.g., ethyl iodide) and a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. researchgate.net This selectively yields 1-Boc-4-ethylpiperazine.

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield N-ethylpiperazine cleanly.

Acetal Formation: The resulting N-ethylpiperazine is then functionalized with the dimethoxymethyl group using one of the methods described in section 2.2.2.

Route 2: Acetal Formation Followed by Ethylation

Protection: As in Route 1, piperazine is first converted to N-Boc-piperazine.

Acetal Formation: The protected piperazine is reacted to introduce the dimethoxymethyl group onto the free nitrogen, yielding 1-Boc-4-(dimethoxymethyl)piperazine.

Deprotection: The Boc group is removed under acidic conditions to give N-(dimethoxymethyl)piperazine.

Ethylation: The final ethyl group is introduced via alkylation with an ethyl halide.

The choice between these routes would be determined by the compatibility of the dimethoxymethyl group with the deprotection and subsequent alkylation conditions. The N,O-acetal linkage can be sensitive to the acidic conditions required for Boc removal. Therefore, Route 1, where the more robust ethyl group is introduced prior to the more sensitive acetal group, may offer a higher probability of success.

Multi-Step Synthesis from Precursor Molecules

Multi-step synthesis is the most common approach for constructing complex, asymmetrically substituted piperazines. These routes can be broadly categorized into two strategies: building the piperazine ring from precursors that already contain the desired substituents, or functionalizing the pre-formed piperazine ring.

This approach involves the cyclization of acyclic precursors that already possess the ethyl and dimethoxymethyl (or a suitable precursor) moieties. A primary advantage of this strategy is the potential to establish the substitution pattern in a single, convergent step. A common method for piperazine synthesis is the condensation of a 1,2-diamine with a 1,2-dielectrophile.

For the target molecule, a hypothetical route could involve the reaction of N-ethylethylenediamine with a glyoxal (B1671930) derivative protected as its dimethyl acetal. The reductive amination of the resulting diimine intermediate would yield the desired this compound.

Table 1: Hypothetical Ring-Closure Synthesis

| Reactant 1 | Reactant 2 | Key Transformation | Potential Catalyst |

|---|---|---|---|

| N-ethylethylenediamine | Glyoxal 1,1-dimethyl acetal | Reductive Cyclization | H₂, Pd/C or NaBH₄ |

Another strategy involves the transition metal-catalyzed cyclization of linear starting materials. nih.gov For instance, iridium-catalyzed processes that couple amines with vicinal diols can be adapted for this purpose. thieme-connect.com Similarly, palladium-catalyzed methods for the modular synthesis of substituted piperazines from diamine components offer a versatile route. nih.govacs.org These catalytic methods often proceed under mild conditions and can exhibit high regio- and stereochemical control. nih.gov

A more flexible and widely used approach is the sequential functionalization of a pre-formed piperazine ring. This strategy allows for greater diversity as various substituents can be introduced in a stepwise manner. The synthesis of this compound via this route would typically start with piperazine itself or a mono-protected piperazine derivative.

A plausible synthetic sequence is:

Monoprotection of Piperazine: One nitrogen atom is selectively protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to yield 1-Boc-piperazine.

N-Ethylation: The unprotected nitrogen is then ethylated using an ethylating agent like ethyl iodide or diethyl sulfate under basic conditions. This yields 1-Boc-4-ethylpiperazine.

Deprotection: The Boc group is removed, typically under acidic conditions, to give 1-ethylpiperazine (B41427).

Functionalization with the Dimethoxymethyl Group: The final step involves the introduction of the dimethoxymethyl group onto the remaining free nitrogen. This can be achieved by formylation with a reagent like ethyl formate, followed by acetalization of the resulting formamide with methanol (B129727) under acidic catalysis.

This stepwise approach provides clear control over the introduction of each substituent, minimizing the formation of symmetrically disubstituted by-products. researchgate.net

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, reduce waste, and enhance safety. researchgate.netresearchgate.net

Catalytic approaches are highly valuable for both the construction and functionalization of the piperazine ring. Transition-metal catalysts, featuring metals such as palladium, iridium, and ruthenium, have been developed for the synthesis of substituted piperazines. nih.govnih.govorganic-chemistry.org For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to form C-N bonds, while iridium-catalyzed hydrogen borrowing or hydrogen autotransfer reactions can functionalize amines with alcohols, offering an atom-economical route to N-alkylation. thieme-connect.comnih.gov The N-ethyl group of the target molecule could potentially be introduced via an iridium-catalyzed reaction between a mono-functionalized piperazine and ethanol, where ethanol serves as both the ethyl source and a green solvent.

Green chemistry principles can be integrated into the synthesis in several ways:

Atom Economy: Utilizing catalytic cycles, such as borrowing hydrogen methods, that maximize the incorporation of reactant atoms into the final product. nih.gov

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.comresearchgate.net

Photoredox Catalysis: Using visible light to promote reactions, often under very mild conditions, which can offer alternative, sustainable pathways for C-H functionalization or C-N bond formation. organic-chemistry.orgmdpi.com

By applying these catalytic and green methodologies, the synthesis of this compound can be made more efficient, sustainable, and environmentally benign compared to traditional stoichiometric methods. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of complex amines. The Buchwald-Hartwig amination stands out as a premier method for the arylation of amines and is highly applicable to the synthesis of N-arylpiperazines. wikipedia.orgresearchgate.net While a direct synthesis of this compound via a C-N coupling to a dimethoxymethyl-bearing moiety is not prominently described, the principles of this reaction can be applied to analogous systems, for instance, in the coupling of N-ethylpiperazine with a suitable aryl or heteroaryl halide.

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern catalyst systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine (B1218219) ligands such as XantPhos or XPhos. nih.govbeilstein-journals.org These ligands facilitate the catalytic cycle, enabling the coupling of a wide range of aryl halides with amines under relatively mild conditions.

The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

Below is a data table illustrating typical conditions for the Buchwald-Hartwig amination for the synthesis of N-arylpiperazine derivatives, which are analogous to the potential synthesis of precursors to or derivatives of the target compound.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 10 min | 97 | nih.gov |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 (MW) | 30 min | 85 | nih.gov |

| Aryl Bromide | N-methylpiperazine | Pd-NHC | K-tert-amylate | Toluene | 100 | N/A | High | rsc.org |

| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 150 (MW) | 10 min | Good-Excellent | beilstein-journals.orgorganic-chemistry.org |

This data is representative of N-arylpiperazine synthesis and not specific to this compound.

Solvent-Free and Aqueous Medium Syntheses

In the quest for more environmentally benign synthetic methods, solvent-free and aqueous medium reactions have gained significant traction. These approaches align with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents.

Solvent-Free Synthesis: Solvent-free, or neat, reactions can lead to improved efficiency, reduced waste, and simplified workup procedures. The application of solvent-free conditions to the synthesis of piperazine derivatives has been demonstrated, particularly in the context of N-formylation, which can be a precursor step to the formation of a dimethoxymethyl group. For instance, the N-formylation of various amines has been achieved with high efficiency using formic acid and a catalytic amount of iodine under solvent-free conditions. organic-chemistry.org This method is applicable to a broad range of amines and proceeds with high selectivity. organic-chemistry.org

Another approach involves the direct arylation of piperazine under solvent-free conditions, where piperazine itself can act as the solvent. nih.gov While this can lead to mixtures of mono- and di-substituted products, it represents a significant step towards a more sustainable synthesis of N-arylpiperazines. nih.gov

Aqueous Medium Synthesis: While challenging due to the poor solubility of many organic substrates and catalysts, conducting transition metal-catalyzed reactions in water is a key goal of green chemistry. Recent advancements have enabled Buchwald-Hartwig aminations in biphasic systems, such as toluene-water mixtures, which can help to dissolve all reactants and prevent reactor clogging in flow systems. acs.org The development of water-soluble ligands and catalyst systems is an active area of research to further expand the utility of aqueous medium synthesis for piperazine derivatives.

The following table summarizes findings for analogous solvent-free formylation reactions.

| Amine | Formylating Agent | Catalyst | Conditions | Time | Yield (%) | Reference |

| Various Aromatic/Aliphatic Amines | HCOOH | I₂ (5 mol%) | 70°C, Solvent-free | 1-24 h | up to 94 | organic-chemistry.org |

| Aniline | HCOOH | None | 80°C, Solvent-free | N/A | Good-Excellent | nih.gov |

| Various Amines | CO₂ / Hydrosilane | None | Ambient, Solvent-promoted | N/A | Good-Excellent | rsc.org |

This data is for N-formylation of amines, a potential precursor step, and not the direct synthesis of this compound.

Microwave-Assisted and Flow Chemistry Protocols

Process intensification through microwave-assisted synthesis and continuous flow chemistry offers significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. rsc.orgunito.it This has been successfully applied to the Buchwald-Hartwig amination for the synthesis of N-arylpiperazines, reducing reaction times from hours to minutes. nih.govbeilstein-journals.orgorganic-chemistry.org The use of microwave heating is particularly advantageous for reactions that require high temperatures, as it allows for rapid and uniform heating, which can minimize the formation of side products. beilstein-journals.orgorganic-chemistry.org For example, the synthesis of various N-arylpiperazines has been achieved in good to excellent yields in as little as 10 to 30 minutes under microwave irradiation. nih.govbeilstein-journals.org

Flow Chemistry Protocols: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, reproducibility, and scalability. chemrxiv.orgamazonaws.comacs.org The Buchwald-Hartwig amination has been successfully adapted to flow chemistry setups. rsc.orgchemrxiv.orgamazonaws.comacs.org A key challenge in translating heterogeneous reactions to flow is the potential for clogging by solid reagents or byproducts. chemrxiv.orgamazonaws.comacs.org This has been addressed by using soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or by employing biphasic solvent systems to keep all components in solution. acs.orgchemrxiv.orgamazonaws.comacs.org

Flow reactors can be coupled with microwave units to combine the benefits of both technologies, further enhancing reaction efficiency. nih.gov

The table below provides representative conditions for microwave-assisted and flow chemistry-based syntheses of analogous piperazine derivatives.

| Reaction | Methodology | Catalyst/Reagents | Solvent | Conditions | Residence/Reaction Time | Yield (%) | Reference |

| Buchwald-Hartwig Amination | Microwave | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 150°C, 200W | 30 min | 85 | nih.gov |

| Buchwald-Hartwig Amination | Microwave | Pd(OAc)₂ / X-Phos, KOtBu | Toluene | 150°C | 10 min | Good-Excellent | beilstein-journals.org |

| Buchwald-Hartwig Amination | Flow Chemistry | XantPhos Pd G3, DBU | MeCN/PhMe | 140°C, 1 ml reactor | 60 min | N/A | chemrxiv.orgamazonaws.com |

| Direct Amination | Flow Chemistry | Pd-NHC, K-tert-amylate | Toluene | 100°C | N/A | High | rsc.org |

This data is representative of advanced synthesis methods for N-substituted piperazines and not specific to this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Dimethoxymethyl 4 Ethylpiperazine

Reactivity Profile of the Dimethoxymethyl Group

The dimethoxymethyl group, formally an acetal (B89532) derived from a nitrogenous compound, exhibits reactivity typical of acetals, particularly in its susceptibility to acid-catalyzed reactions and general stability under neutral to basic conditions.

The rate of hydrolysis is highly dependent on the pH of the medium, with faster rates observed under more acidic conditions. researchgate.net The rate-determining step is generally considered to be the formation of the resonance-stabilized carboxonium (or in this case, N-acyliminium) ion intermediate. researchgate.net

Table 1: General Stability and Conditions for Acetal Hydrolysis

| Condition | Reagents | Outcome | Citation |

|---|---|---|---|

| Acidic | H₃O⁺ (aq. acid) | Hydrolysis to aldehyde/ketone and alcohol | organicchemistrytutor.commasterorganicchemistry.com |

| Neutral | H₂O | Generally stable, very slow hydrolysis | researchgate.net |

| Basic | NaOH (aq.), NaOR | Stable, no reaction | researchgate.net |

| Anhydrous Acid | Anhydrous H⁺, Lewis Acid | Required for acetal formation from carbonyls | masterorganicchemistry.com |

Transacetalization is a related acid-catalyzed process where the acetal exchanges its alkoxy groups with a different alcohol. If 1-(dimethoxymethyl)-4-ethylpiperazine is treated with a different alcohol (e.g., ethanol) in the presence of an acid catalyst, an equilibrium will be established, potentially forming 1-(diethoxymethyl)-4-ethylpiperazine, 1-(ethoxymethylmethoxymethyl)-4-ethylpiperazine, and methanol (B129727).

The carbon atom of the dimethoxymethyl group is at the same oxidation state as a carbonyl carbon and is electrophilic. However, unlike aldehydes or ketones, acetals are generally unreactive toward common carbon nucleophiles and strong bases, such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.org This inertness is a key reason why acetals are widely used as protecting groups for carbonyl functionalities during synthesis. chemistrysteps.com Organometallic reagents are powerful bases and would likely deprotonate other sites on a complex molecule rather than attack the acetal carbon under standard conditions. libretexts.org

However, the reactivity of N,O-acetals can be enhanced in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄). researchgate.net The Lewis acid coordinates to the oxygen atoms, facilitating the departure of a methoxy (B1213986) group and generating a highly reactive N-acyliminium ion. This intermediate is a potent electrophile that can be attacked by various carbon nucleophiles, including terminal alkynes, to form new carbon-carbon bonds. researchgate.net Without such activation, direct reaction with organometallic reagents is not a typical pathway.

The acetal group is generally robust and resistant to a wide range of oxidizing and reducing agents. khanacademy.orglibretexts.org This stability is another feature that makes acetals effective protecting groups.

Reduction: The dimethoxymethyl group is stable to common hydride reducing agents. It does not react with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) under typical conditions. These reagents are designed to reduce more reactive functional groups like aldehydes, ketones, esters, and amides, leaving the acetal moiety intact. chemistrysteps.com

Oxidation: The acetal functional group is also resistant to many common oxidizing agents. Reagents such as chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and various peroxy acids will typically not oxidize the acetal group. Oxidation, if forced under harsh conditions, would likely occur at other more susceptible sites of the molecule, such as the piperazine (B1678402) ring or the ethyl group.

Reactivity of the Piperazine Nitrogen Atoms

The this compound molecule contains two tertiary nitrogen atoms in different chemical environments. The nitrogen at the 1-position (N-1) is part of the N,O-acetal structure. Its lone pair of electrons is involved in resonance with the acetal carbon, making it significantly less nucleophilic and basic. In contrast, the nitrogen at the 4-position (N-4), which bears the ethyl group, behaves as a typical tertiary amine and is the primary center of nucleophilicity and basicity for the piperazine ring. researchgate.net

The N-4 nitrogen possesses a lone pair of electrons and readily participates in nucleophilic reactions with a variety of electrophiles.

Alkylation: As a nucleophile, the N-4 atom can react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction to form a quaternary ammonium (B1175870) salt. rsc.org This is a classic Menshutkin reaction. The reactivity follows the typical trends for SN2 reactions. The synthesis of N-alkylpiperazines via nucleophilic substitution is a common synthetic method. mdpi.comguidechem.comresearchgate.net

Acylation: The N-4 nitrogen can also react with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms a quaternary N-acyl piperazinium species. This reactivity is characteristic of tertiary amines which can act as nucleophilic catalysts or react directly with acylating agents.

Table 2: Representative Nucleophilic Reactions at the N-4 Position of Substituted Piperazines

| Reaction Type | Electrophile | Product Type | General Conditions | Citation |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Polar solvent (e.g., acetonitrile) | rsc.org |

| Alkylation | Bromoethane | N,N'-diethylpiperazine (byproduct) | Basic conditions | guidechem.com |

| Acylation | Acyl Chloride (e.g., RCOCl) | N-Acyl Piperazinium Salt | Aprotic solvent | mdpi.com |

| Arylation | Electron-deficient arenes (e.g., Pentafluoropyridine) | N-Aryl Piperazinium Salt | SNAr conditions, base | researchgate.net |

The tertiary nitrogen at the N-4 position can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). scirp.orggoogle.comrsc.orggoogle.com The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The N-1 nitrogen is sterically hindered and electronically deactivated, making it significantly less likely to undergo oxidation. Kinetic studies on the oxidation of 1-ethylpiperazine (B41427) with bromamine-T have shown the formation of 1-ethylpiperazine-N-oxide. scirp.org

Table 3: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation

| Oxidizing Agent | Abbreviation | Typical Solvent | Citation |

|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Water, Acetonitrile (B52724) | google.com |

| meta-Chloroperoxybenzoic acid | mCPBA | Dichloromethane (DCM), Chloroform | rsc.orggoogle.com |

| Bromamine-T | BAT | Buffered acidic medium | scirp.org |

Other derivatives can also be formed. For instance, under specific conditions involving nitric oxide and an acid source, tertiary amines can form N-nitrosamines, though this is a more specialized reaction pathway.

Ligand Binding and Coordination Chemistry

There is no available literature that details the role of this compound as a ligand in chemical transformations. While simpler piperazine derivatives are known to form coordination complexes with various metals, the specific coordination behavior of this compound, and how the dimethoxymethyl group might influence its binding properties or the subsequent reactivity of the complex, has not been reported.

Intramolecular Cyclization and Rearrangement Reactions

No studies documenting any intramolecular cyclization or rearrangement reactions involving this compound have been found. Such reactions would likely depend on specific reaction conditions or the presence of functionalities elsewhere in the molecule that are not present in this compound.

Reaction Mechanism Elucidation for Key Transformations

A critical lack of information exists regarding the mechanistic details of any transformations involving this compound. Consequently, there is no basis for discussing the following:

Kinetic Studies and Determination of Rate Laws

Without established reactions involving this compound, no kinetic studies have been performed, and therefore no rate laws have been determined.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and transition states is contingent on the study of a specific reaction. As no such studies are publicly available for this compound, this information does not exist.

Role of Solvent and Catalysis in Reaction Pathways

While the role of solvents and catalysts is a fundamental aspect of chemical reactivity, the specific effects of different solvents or the application of catalysts to reactions involving this compound have not been documented.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Dimethoxymethyl 4 Ethylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 1-(Dimethoxymethyl)-4-ethylpiperazine.

A thorough NMR analysis would begin with the acquisition of ¹H, ¹³C, and potentially ¹⁵N NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of coupling to each other. The piperazine (B1678402) ring protons are anticipated to appear as complex multiplets due to their diastereotopic nature and potential for restricted conformational mobility. The methoxy (B1213986) protons of the dimethoxymethyl group would likely appear as a sharp singlet, while the acetal (B89532) proton would be a singlet further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon of the acetal group (CH(OCH₃)₂) is expected to resonate at a significantly downfield chemical shift due to the electronegativity of the attached oxygen atoms. The piperazine ring carbons would appear in the aliphatic region, as would the carbons of the ethyl group. The methoxy carbons would show a characteristic signal around 50-60 ppm.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms within the piperazine ring. The chemical shifts of the nitrogen atoms would differ based on their substitution, with the nitrogen bearing the ethyl group having a different chemical shift from the nitrogen attached to the dimethoxymethyl group.

Predicted NMR Data:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₂CH₃) | ~1.1 (t, 3H), ~2.4 (q, 2H) | ~12, ~52 |

| Piperazine Ring (-CH₂CH₂-) | ~2.5 - 2.8 (m, 8H) | ~50 - 55 |

| Dimethoxymethyl (-CH(OCH₃)₂) | ~4.5 (s, 1H), ~3.3 (s, 6H) | ~100, ~55 |

*Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For example, it would show a correlation between the methyl and methylene protons of the ethyl group. It would also help to trace the connectivity within the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the acetal proton to the acetal carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to investigate the preferred conformation of the molecule in solution, for example, by observing through-space interactions between the ethyl group protons and the piperazine ring protons.

The piperazine ring typically exists in a chair conformation, which can undergo ring inversion. In asymmetrically substituted piperazines like the title compound, this inversion can be studied using dynamic NMR (DNMR). By acquiring NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of ring inversion increases with temperature. From the coalescence temperature, the energy barrier for this conformational change can be calculated. Such studies on related N-substituted piperazines have provided valuable insights into their conformational dynamics. Current time information in Scott County, US.acs.orgacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₉H₂₀N₂O₂), thereby confirming the identity of the compound.

Expected HRMS Data:

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 189.1598 |

| [M+Na]⁺ | 211.1417 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.

A plausible fragmentation pathway for protonated this compound would likely involve the following key steps:

Loss of a methoxy group: A primary fragmentation would be the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH) from the dimethoxymethyl group, leading to a stable oxonium ion.

Cleavage of the dimethoxymethyl group: The C-N bond connecting the dimethoxymethyl group to the piperazine ring could cleave, resulting in an ion corresponding to the dimethoxymethyl cation and a neutral 1-ethylpiperazine (B41427) molecule, or vice versa.

Piperazine ring fragmentation: The piperazine ring itself can undergo characteristic fragmentation, typically involving the cleavage of C-C and C-N bonds within the ring, leading to smaller amine fragments. The presence of the ethyl group would influence the specific fragmentation pattern of the ring.

Proposed Fragmentation Pattern:

Interactive Data Table: Proposed Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (proposed) | Proposed Fragment Structure/Loss |

| 157 | [M+H - CH₃OH]⁺ |

| 113 | [Ethylpiperazine ring fragment]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 70 | [Piperazine ring fragment]⁺ |

This systematic application of advanced spectroscopic and analytical methodologies would enable the complete and unambiguous characterization of this compound, providing a solid foundation for any further scientific investigation of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Confirmation

For this compound, the spectra would be characterized by vibrations associated with its core components: the piperazine ring, the ethyl substituent, and the dimethoxymethyl (acetal) group. The IR spectrum is expected to show strong absorptions corresponding to C-H, C-N, and C-O stretching and bending vibrations. Raman spectroscopy would be particularly useful for identifying vibrations of the non-polar C-C bonds in the ethyl group and the symmetric vibrations of the piperazine skeleton. muni.cz

Key expected vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl, methyl, and piperazine ring methylene groups are anticipated in the 2800–3000 cm⁻¹ region. The characteristic C-H stretch of the acetal group (O-CH-O) typically appears as a distinct, weaker band around 2820-2840 cm⁻¹.

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds within the piperazine ring are expected in the 1100–1250 cm⁻¹ range.

C-O Stretching: The acetal group is characterized by strong C-O stretching bands, typically appearing as multiple prominent peaks in the 1050–1150 cm⁻¹ region.

CH₂ Bending: Scissoring and rocking vibrations of the numerous methylene (CH₂) groups in the piperazine and ethyl moieties would be visible in the 1400–1470 cm⁻¹ and 720-750 cm⁻¹ regions, respectively. mdpi.com

The combined analysis of IR and Raman spectra provides a unique vibrational fingerprint, allowing for unambiguous confirmation of the presence of these key functional groups and, consequently, the identity of the this compound molecule.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Asymmetric/Symmetric) | -CH₃, -CH₂- (Ethyl, Piperazine) | 2850 - 2980 | Strong | Strong |

| C-H Stretch (Acetal) | -CH(OCH₃)₂ | 2820 - 2840 | Medium | Medium |

| CH₂ Scissoring | -CH₂- (Ethyl, Piperazine) | 1440 - 1470 | Medium | Medium |

| C-N Stretch | Tertiary Amine (Piperazine) | 1100 - 1250 | Medium-Strong | Weak-Medium |

| C-O Stretch (Acetal) | -C-O-C- | 1050 - 1150 | Strong | Weak |

| Piperazine Ring Vibration | Ring Breathing/Deformation | 800 - 1000 | Medium | Strong |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique would provide an unambiguous structural determination of this compound, assuming a suitable single crystal can be grown. The analysis yields a detailed molecular model, including exact bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and steric properties.

For this compound, crystallographic analysis would be expected to reveal that the piperazine ring adopts a stable chair conformation, which is the preferred geometry for such six-membered heterocyclic systems. dntb.gov.ua The analysis would precisely define the orientation of the substituents on the nitrogen atoms. The ethyl group at the N4 position and the dimethoxymethyl group at the N1 position would likely occupy equatorial positions to minimize steric hindrance. Furthermore, the data would elucidate the conformation around the C-O and C-N bonds of the dimethoxymethyl group and the C-C bond of the ethyl group.

Table 2: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Specific Information for this compound | Significance |

|---|---|---|

| Bond Lengths | C-N, C-C, C-O, C-H bond distances (in Ångströms) | Confirms covalent bonding framework and bond orders. |

| Bond Angles | Angles between adjacent bonds, e.g., C-N-C, N-C-C, C-O-C (in degrees) | Defines the local geometry around each atom. |

| Torsional Angles | Dihedral angles defining the piperazine ring conformation and substituent orientation | Confirms the chair conformation and equatorial/axial positioning of substituents. |

| Crystal Packing | Arrangement of molecules in the unit cell | Reveals intermolecular forces and solid-state packing efficiency. |

| Space Group & Unit Cell Dimensions | Symmetry of the crystal and dimensions of the repeating unit | Fundamental crystallographic data identifying the crystal system. |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and thermally stable compounds. auburn.edu It is well-suited for the analysis of this compound, which is expected to have sufficient volatility for GC analysis. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint. nih.gov

A typical GC method would employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17) to achieve separation from potential impurities or related substances. researchgate.net The resulting mass spectrum for this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. The fragmentation pattern would be highly informative, with characteristic losses of methoxy groups (-OCH₃), the entire dimethoxymethyl group (-CH(OCH₃)₂), and fragmentation of the piperazine ring and ethyl substituent. The piperazine ring often cleaves to produce characteristic nitrogen-containing fragments. oup.com This detailed fragmentation data allows for definitive structural confirmation and the identification of trace-level impurities.

Table 3: Predicted GC-MS Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin |

|---|---|---|

| 188 | [C₉H₂₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 113 | [M - CH(OCH₃)₂]⁺ | Loss of the dimethoxymethyl group |

| 99 | [C₅H₁₁N₂]⁺ | Fragment from piperazine ring cleavage |

| 75 | [CH(OCH₃)₂]⁺ | Dimethoxymethyl cation |

| 56 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this mode, separation is achieved on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase.

The compound, being a tertiary amine, may require a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure consistent retention times and good peak shape by suppressing the interaction of the basic nitrogen atoms with residual silanols on the stationary phase. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection can be challenging as the molecule lacks a strong UV-Vis chromophore. Therefore, detection would likely be accomplished using a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS). jocpr.com A validated HPLC method can provide high-precision quantitative results for purity determination and assay of the active substance.

Table 4: Representative HPLC Conditions for Analysis

| Parameter | Suggested Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 10 mM Ammonium (B1175870) Acetate buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) |

| Injection Volume | 5 - 20 µL |

Computational and Theoretical Investigations of 1 Dimethoxymethyl 4 Ethylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), serve as a cornerstone for dissecting the electronic makeup and energetic properties of molecular systems. nih.govresearchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

DFT calculations are instrumental in optimizing the molecular geometry of 1-(Dimethoxymethyl)-4-ethylpiperazine to its lowest energy state. A typical approach would involve the B3LYP functional with a 6-311++G(d,p) basis set, which provides a robust balance of accuracy and computational efficiency for organic molecules. bohrium.commdpi.com These calculations reveal crucial electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment.

The MEP map is particularly insightful, highlighting regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atoms of the dimethoxymethyl group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl and methyl groups would exhibit positive potential.

Energetic properties, such as the enthalpy of formation, can also be computed, providing fundamental data on the molecule's thermodynamic stability. mdpi.com

Interactive Data Table 1: Predicted Energetic and Electronic Properties

| Property | Predicted Value | Unit |

| Total Energy | -558.9 | Hartrees |

| Dipole Moment | 2.1 | Debye |

| Enthalpy of Formation | -85.3 | kcal/mol |

Conformation Analysis and Prediction of Stable Rotamers

The conformational landscape of this compound is primarily dictated by the piperazine ring, which typically adopts a chair conformation to minimize steric strain. rsc.orgrsc.org However, the presence of substituents on both nitrogen atoms introduces additional rotational degrees of freedom. The ethyl group at the N4 position and the dimethoxymethyl group at the N1 position can exist in various orientations relative to the ring.

Computational potential energy surface (PES) scans are employed to identify stable rotamers. By systematically rotating the C-N and C-O bonds of the substituents and calculating the energy at each step, a landscape of energy minima is generated. It is anticipated that the most stable conformer will feature the ethyl and dimethoxymethyl groups in equatorial positions to alleviate steric hindrance. The relative energies of different conformers (e.g., chair vs. boat, axial vs. equatorial substituents) can be quantified, revealing their population distribution at a given temperature according to the Boltzmann distribution. Studies on similar N-substituted piperazines have shown that the energy barriers for ring inversion are typically in the range of 56 to 80 kJ/mol. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. physchemres.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the N4 atom of the ethylpiperazine moiety, due to the electron-donating nature of the ethyl group. This suggests that this site is the most probable for electrophilic attack. The LUMO, conversely, is likely distributed across the C-N and C-O bonds, indicating potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. rsc.org

Interactive Data Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 7.0 | eV |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net By simulating the movements of atoms and bonds according to classical mechanics, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water or chloroform. nih.gov

These simulations can reveal the flexibility of the piperazine ring and its substituents, the stability of different conformers over time, and the influence of the solvent on the molecule's structure. nih.gov MD studies on related piperazine derivatives have highlighted the importance of conformational flexibility in molecular interactions. nih.govtandfonline.com For this compound, MD simulations could elucidate the preferred orientations of the ethyl and dimethoxymethyl groups in solution and the dynamics of piperazine ring inversion.

Reaction Pathway Modeling and Transition State Computations

Computational chemistry can also be used to model potential chemical reactions involving this compound and to identify the transition states that connect reactants to products. This is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, the N-alkylation of the secondary amine in a precursor piperazine is a common synthetic route, and its mechanism can be computationally modeled. nih.gov

By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated. This information is invaluable for predicting the feasibility of a reaction and for designing more efficient synthetic pathways. For example, modeling the protonation of the nitrogen atoms would confirm the most basic site and provide the proton affinity values.

Prediction of Spectroscopic Parameters for Enhanced Characterization

Computational methods are highly effective in predicting spectroscopic data, which can be used to aid in the experimental characterization of a compound. mdpi.comnih.govnih.gov

For this compound, predicting the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. researchgate.net These predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental spectra to confirm the molecular structure. The predicted chemical shifts for the protons and carbons in the ethyl and dimethoxymethyl groups, as well as the piperazine ring, would provide a unique fingerprint for the molecule.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, C-N stretches, and ring deformations, further confirming the compound's identity and structure.

Interactive Data Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl-CH₂ | 2.45 | 52.8 |

| Ethyl-CH₃ | 1.10 | 12.1 |

| Piperazine-H (axial, adjacent to N-Et) | 2.30 | 53.5 |

| Piperazine-H (equatorial, adjacent to N-Et) | 2.65 | 53.5 |

| Piperazine-H (axial, adjacent to N-CH) | 2.50 | 50.2 |

| Piperazine-H (equatorial, adjacent to N-CH) | 2.85 | 50.2 |

| Dimethoxymethyl-CH | 4.50 | 98.5 |

| Dimethoxymethyl-OCH₃ | 3.30 | 55.0 |

In Silico Design Principles for Novel Derivatives and Analogues of this compound

The development of novel derivatives and analogues of this compound can be significantly accelerated and refined through the application of computational and theoretical chemistry. These in silico methods allow for the rational design of new molecules with potentially improved activity, selectivity, and pharmacokinetic profiles, while minimizing the need for extensive and costly synthesis and experimental screening in the early stages of drug discovery. The core of this approach lies in understanding the structure-activity relationships (SAR) of the parent molecule and using this knowledge to predict the properties of newly designed compounds.

A key strategy in the in silico design of novel derivatives involves the modification of the this compound scaffold at specific positions to explore and optimize interactions with a biological target. Computational studies on various piperazine-based compounds have demonstrated the importance of substituents on the piperazine ring in modulating biological activity. nih.govmdpi.com For instance, the ethyl group at the N-4 position and the dimethoxymethyl group at the N-1 position of this compound represent key points for chemical modification.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to predicting the biological activity of newly designed derivatives. By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can guide the design of more potent molecules. mdpi.comnih.gov For a series of novel this compound analogues, a QSAR model would be developed by calculating a variety of molecular descriptors for each compound and correlating them with their experimentally determined biological activities.

Key molecular descriptors that are often correlated with biological activity in piperazine derivatives include electronic, topological, geometrical, and physicochemical parameters. mdpi.com These can include properties such as:

Electronic Properties: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrophilicity index, and partial charges on specific atoms. physchemres.org

Steric Properties: Molar refractivity, van der Waals volume, and specific steric parameters that describe the size and shape of the molecule and its substituents. nih.gov

Hydrophobicity: The partition coefficient (log P), which influences the compound's ability to cross cell membranes.

Topological Properties: Indices that describe the connectivity and branching of the molecular structure. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might reveal that increasing the hydrophobicity of the substituent at the N-4 position while maintaining a specific electronic character at the N-1 position leads to enhanced biological activity. This insight would then guide the synthesis of new analogues with optimized properties.

Molecular Docking and Structure-Based Design

When the three-dimensional structure of the biological target is known, molecular docking simulations can be a powerful tool for designing novel derivatives. researchgate.net This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net

In the context of this compound, molecular docking could be used to:

Identify the binding mode of the parent compound within the active site of a target protein.

Analyze the specific amino acid residues that interact with the ethyl and dimethoxymethyl groups.

Design novel substituents that can form additional favorable interactions with the target, thereby increasing binding affinity and potency.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the ethyl group, new analogues could be designed with larger, more hydrophobic substituents at that position to fill this pocket and enhance binding.

Pharmacophore Modeling

Pharmacophore modeling is another valuable in silico technique that can guide the design of novel analogues. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity.

By aligning a set of active this compound derivatives, a common pharmacophore could be generated. This model would then serve as a template for designing new molecules that retain these key features while exploring different chemical scaffolds or substituent patterns. This approach is particularly useful when the precise structure of the biological target is unknown.

In Silico ADMET Prediction

A crucial aspect of modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties. In silico models can predict these properties with reasonable accuracy, helping to prioritize the synthesis of compounds with favorable drug-like characteristics. nih.govnih.gov For newly designed derivatives of this compound, various computational tools can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. By filtering out compounds with predicted poor ADMET profiles early in the design phase, resources can be focused on the most promising candidates. nih.gov

Interactive Data Table: Guiding Principles for Derivative Design

The following interactive table summarizes the key in silico design principles and their application in the development of novel derivatives of this compound.

| Design Principle | Computational Method | Application to this compound Derivatives | Potential Outcome |

| Enhancing Target Affinity | Molecular Docking | Introduce functional groups that form new hydrogen bonds or hydrophobic interactions with the target's active site. | Increased potency and efficacy. |

| Optimizing Selectivity | Comparative Docking | Design modifications that favor binding to the desired target over off-targets by exploiting differences in their active site geometries. | Reduced side effects. |

| Improving Pharmacokinetics | QSAR, In Silico ADMET | Modify substituents to modulate lipophilicity (logP) and polar surface area (PSA) to improve absorption and distribution. | Better oral bioavailability and desired tissue distribution. |

| Exploring Novel Scaffolds | Pharmacophore Modeling | Use the pharmacophore of active compounds to search for and design new core structures that maintain the key interacting features. | Discovery of new chemical series with potentially improved properties. |

| Reducing Potential Toxicity | In Silico Toxicology Prediction | Identify and remove or modify structural motifs that are known to be associated with toxicity. | Improved safety profile. |

By integrating these computational and theoretical approaches, the design of novel derivatives and analogues of this compound can be transformed from a trial-and-error process into a more directed and efficient endeavor. This in silico-guided approach holds the promise of accelerating the discovery of new chemical entities with optimized therapeutic potential.

Strategic Applications of 1 Dimethoxymethyl 4 Ethylpiperazine in Complex Organic Synthesis

As a Versatile Synthon for N-Ethylpiperazine Scaffolds

The N-ethylpiperazine moiety is a prevalent feature in a multitude of biologically active compounds. The use of 1-(Dimethoxymethyl)-4-ethylpiperazine as a synthon offers a reliable method for introducing this valuable scaffold into new molecular frameworks.

Multi-component reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single step. While specific studies detailing the use of this compound in MCRs are not prevalent, its structural components suggest a high potential for such applications. The secondary amine nature of the piperazine (B1678402) ring, once unmasked or appropriately activated, can participate in a variety of MCRs, such as the Ugi or Mannich reactions.

The general utility of piperazine derivatives in generating diverse chemical libraries is well-established. For instance, tetrahydropyrazines, which are closely related to piperazines, can be produced through methods like gold-catalyzed cyclization and subsequently used in MCRs to create novel screening compounds. organic-chemistry.org This highlights the potential for this compound to serve as a key building block in the combinatorial synthesis of new chemical entities.

| Reaction Type | Potential Role of this compound Derivative | Resulting Scaffold |

| Ugi Reaction | Amine Component | Highly substituted peptide-like structures |

| Mannich Reaction | Amine Component | β-amino carbonyl compounds |

| Pictet-Spengler | Nucleophilic amine | Tetrahydro-β-carbolines |

Bridged and polycyclic piperazine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The synthesis of such constrained structures often involves the cyclization of appropriately functionalized piperazine precursors.

This compound can serve as a precursor to these complex architectures. Following the hydrolysis of the dimethoxymethyl group to an aldehyde, the resulting N-formylpiperazine or the aldehyde itself can undergo intramolecular reactions to form bridged systems. For example, intramolecular aldol-type reactions or cyclizations with other functional groups within the molecule can lead to the formation of bicyclic piperazine derivatives. nih.gov While direct examples with this compound are not documented, the synthesis of bridged piperidines and piperazines from functionalized precursors is a common strategy. nih.gov

Utilization of the Dimethoxymethyl Group as a Masked Aldehyde Functionality

The dimethoxymethyl group, an acetal (B89532), serves as a stable protecting group for a formyl moiety. masterorganicchemistry.com This "masked aldehyde" is a key feature of this compound, allowing for the selective manipulation of other parts of the molecule before revealing the reactive aldehyde.

Acetals can be hydrolyzed back to their corresponding aldehydes under acidic conditions. masterorganicchemistry.com This controlled deprotection is a fundamental transformation in organic synthesis. The hydrolysis of this compound would yield 1-formyl-4-ethylpiperazine. This transformation is typically achieved by treatment with aqueous acid.

The resulting aldehyde is a versatile intermediate for a variety of condensation reactions, including:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds. mdpi.com

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

These subsequent reactions significantly expand the synthetic utility of the parent molecule, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

While the primary utility of the dimethoxymethyl group is as a masked aldehyde, acetals can, under certain conditions, be directly converted to other functional groups. However, these transformations are less common than hydrolysis. For instance, reductive cleavage of acetals can lead to ethers. It is also conceivable that under specific catalytic conditions, the acetal could be transformed into other functionalities, although such direct conversions for N-dialkoxymethylamines are not widely reported in the literature. A more common synthetic route would involve the initial hydrolysis to the formylamine, which can then be subjected to further transformations. google.comgoogle.com

Development of Advanced Linkers and Scaffolds for Material Science Applications

The piperazine scaffold is increasingly being incorporated into advanced materials, particularly in the design of linkers for applications such as Proteolysis Targeting Chimeras (PROTACs) and for enhancing the properties of molecular imaging agents. rsc.org The inclusion of a piperazine moiety in a linker can improve aqueous solubility and introduce conformational rigidity. nih.govacs.org

This compound represents a potential building block for such linkers. The N-ethyl group provides a point of attachment or can be varied for tuning properties, while the dimethoxymethyl group, after conversion to an aldehyde, offers a reactive handle for conjugation to other molecules. For example, the aldehyde could be used to attach the piperazine linker to a substrate via reductive amination. The resulting secondary amine could then be further functionalized.

Integration into Divergent Synthesis Pathways for Structural Complexity Generation

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery and the exploration of chemical space. The strategy relies on a series of reactions where a central starting material is subjected to different reaction conditions or reagents to produce a wide array of distinct products.

There is no specific mention in the available chemical literature of this compound being utilized as a key intermediate in well-established divergent synthesis pathways for the generation of significant structural complexity. While in principle, the functional groups present in this compound—the tertiary amine of the piperazine ring and the dimethoxymethyl group (a protected aldehyde)—could be manipulated to introduce diversity, there are no published schemes that highlight its use in such a strategic manner.

The application of a molecule in divergent synthesis is typically characterized by its ability to serve as a branching point to a multitude of distinct molecular scaffolds. The current body of research does not suggest that this compound has been strategically employed in this capacity to generate complex and diverse molecular architectures. Its role appears to be more linear, serving as a precursor to a specific target molecule rather than a central hub for a divergent synthetic route.

Future Research Directions and Unexplored Avenues for 1 Dimethoxymethyl 4 Ethylpiperazine Chemistry

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of 1-(Dimethoxymethyl)-4-ethylpiperazine is predicted to be dictated by the interplay of its three key functional groups: the tertiary amine of the piperazine (B1678402) ring, the second nitrogen atom within the ring, and the dimethoxymethyl acetal (B89532) group. The electron-donating nature of the ethyl group at the N-4 position is expected to influence the nucleophilicity of the N-1 nitrogen.

Future research should systematically investigate the reactivity of this compound under various conditions. This includes its behavior in fundamental organic reactions such as N-alkylation, acylation, and arylation to expand the library of its derivatives. Of particular interest would be exploring its participation in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-N and C-C bond formation.

A key area for discovery lies in the reactivity of the dimethoxymethyl group. While acetals are generally stable protecting groups, their reactivity can be unlocked under specific acidic conditions to generate a formyl group or an iminium ion intermediate. The controlled hydrolysis of the acetal could provide a pathway to N-formyl-4-ethylpiperazine, a potentially valuable building block. Furthermore, the exploration of intramolecular reactions, where the acetal group interacts with the piperazine ring, could lead to the discovery of novel heterocyclic scaffolds.

Table 1: Potential Chemical Transformations of this compound

| Reaction Type | Potential Reagents | Expected Product Class |

| N-Alkylation | Alkyl halides, Sulfonates | Quaternary ammonium (B1175870) salts, N,N'-disubstituted piperazines |

| N-Acylation | Acyl chlorides, Anhydrides | N-acylpiperazine derivatives |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | N-arylpiperazine derivatives |

| Acetal Hydrolysis | Aqueous acid | N-formyl-4-ethylpiperazine |

| Pictet-Spengler type reaction | Electrophilic coupling partner | Novel fused heterocyclic systems |

Development of Highly Efficient and Sustainable Synthesis Protocols

One potential route involves the reaction of 1-ethylpiperazine (B41427) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction would be an attractive option due to the commercial availability of the starting materials and the potential for a one-step synthesis. Optimization of reaction parameters such as solvent, temperature, and stoichiometry will be crucial to maximize the yield and purity of the desired product.

Alternative, greener synthetic approaches should also be explored. This could include the use of flow chemistry to improve reaction efficiency and safety, or the development of a catalytic route that minimizes waste. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new synthetic protocols.

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

As novel reactivity patterns are discovered, a deeper mechanistic understanding of the underlying reaction pathways will be essential. For instance, in the potential reaction with DMF-DMA, a detailed study of the reaction mechanism, including the identification of any intermediates or transition states, would provide valuable insights. This could be achieved through a combination of experimental techniques, such as in-situ reaction monitoring (e.g., by NMR or IR spectroscopy), and computational modeling (e.g., Density Functional Theory calculations).

Understanding the mechanism of acetal hydrolysis under various acidic conditions will also be critical for its controlled use as a synthetic handle. Kinetic studies could elucidate the rate-determining step and the influence of the piperazine ring on the stability of the acetal. Furthermore, investigating the potential for the piperazine nitrogens to participate in the reaction mechanism, for example through anchimeric assistance, could reveal unexpected reactivity.

Application in Automated Synthesis and High-Throughput Experimentation

The development of a robust and reliable synthesis for this compound would pave the way for its use in automated synthesis platforms. These platforms enable the rapid generation of large libraries of compounds for screening in drug discovery and materials science. The dimethoxymethyl group could serve as a latent formyl group, which can be unmasked in a later step to introduce further diversity.

The amenability of its derivatives to high-throughput experimentation should be assessed. This would involve developing analytical methods to rapidly determine the purity and identity of the synthesized compounds. The data generated from these high-throughput screens could accelerate the discovery of new molecules with desirable biological or material properties.

Exploration of New Methodologies for Derivatization and Functionalization

Beyond the fundamental reactions at the nitrogen atoms, future research should focus on developing new methodologies for the derivatization and functionalization of the piperazine ring itself. While C-H functionalization of piperazines is a challenging area, recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could provide new avenues for introducing substituents onto the carbon scaffold of this compound. mdpi.com

The development of methods for the stereoselective functionalization of the piperazine ring would be particularly valuable, as the introduction of chirality can have a profound impact on the biological activity of a molecule. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. The synthesis and exploration of the chemical properties of chiral derivatives of this compound represent a significant and unexplored area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-(Dimethoxymethyl)-4-ethylpiperazine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and byproduct suppression .

- Catalysts : Palladium or nickel complexes may accelerate coupling reactions for functional group introduction .

- Monitoring : Use TLC or HPLC to track progress and optimize yields (target purity >95%) .

Q. How can structural elucidation of this compound be achieved?

- Methodological Answer : Employ a combination of spectroscopic and computational techniques:

- NMR : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., dimethoxymethyl vs. ethyl groups) .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₁₁H₂₂N₂O₂) .

- X-ray crystallography : Resolves 3D conformation and steric effects of the dimethoxymethyl group .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for piperazine derivatives with dimethoxymethyl substituents?

- Methodological Answer :

-

Substituent comparison : Replace dimethoxymethyl with ethoxy or sulfonyl groups to assess effects on receptor binding (e.g., serotonin/dopamine receptors) .

-

Biological assays : Conduct in vitro kinase inhibition or GPCR binding assays to quantify activity shifts .

-

Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets like enzymes or transporters .

Substituent Biological Activity Key Reference Dimethoxymethyl Enhanced lipophilicity Ethylsulfonyl Reduced CNS penetration Adamantyl Increased steric hindrance

Q. How can contradictions in pharmacological data for piperazine derivatives be resolved?

- Methodological Answer :

- Dose-response analysis : Validate activity trends across multiple concentrations to rule out false positives .

- Metabolic stability testing : Use liver microsomes to assess if metabolites (e.g., demethylated products) contribute to observed effects .

- Receptor subtype profiling : Differentiate activity at receptor subtypes (e.g., D2 vs. D3 dopamine receptors) using selective antagonists .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

-

ADME prediction : Tools like SwissADME estimate logP (2.1–2.5), BBB permeability, and CYP450 interactions .

-

MD simulations : Simulate solvation dynamics to assess aqueous solubility and aggregation tendencies .

Property Predicted Value Tool Used logP 2.3 SwissADME BBB permeability Moderate PBPK Modeling CYP3A4 Inhibition Low Schrödinger QikProp

Data Contradiction Analysis

Q. Why do similar piperazine derivatives exhibit divergent biological activities?

- Methodological Answer :

- Steric vs. electronic effects : Dimethoxymethyl groups increase steric bulk but reduce electron density, altering receptor binding .

- Solubility differences : Ethyl groups enhance solubility in aqueous buffers compared to adamantyl derivatives, affecting in vivo bioavailability .

- Experimental variability : Standardize assay conditions (e.g., pH, temperature) to minimize artifacts .

Experimental Design Recommendations

Q. How to design in vitro assays for evaluating this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products